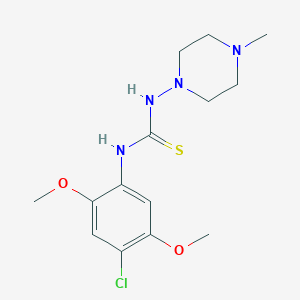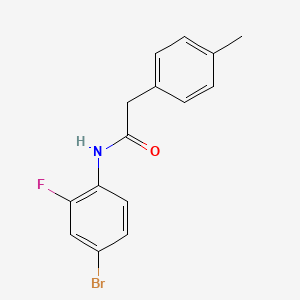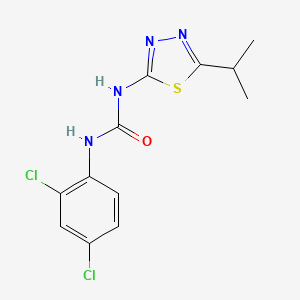![molecular formula C17H17N3O4 B5794640 N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide, also known as WZ4002, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) mutations found in non-small cell lung cancer (NSCLC). This compound has gained significant attention in recent years due to its potential as a targeted therapy for NSCLC.
Mecanismo De Acción
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide targets EGFR mutations found in NSCLC, specifically the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide selectively binds to the T790M mutant form of EGFR, inhibiting its activity and preventing downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been shown to induce apoptosis (programmed cell death) in NSCLC cells with EGFR mutations, while sparing normal cells. This compound also inhibits the growth and proliferation of NSCLC cells in vitro and in vivo. Additionally, N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been shown to enhance the efficacy of other targeted therapies, such as the ALK inhibitor crizotinib.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide as a targeted therapy is its specificity for EGFR mutations found in NSCLC, which allows for selective targeting of cancer cells while sparing normal cells. However, a limitation of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide is its potential for resistance development, as has been observed with other targeted therapies.
Direcciones Futuras
For research on N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide include the development of combination therapies with other targeted agents, such as immune checkpoint inhibitors, to enhance its efficacy and overcome resistance. Additionally, further studies are needed to understand the mechanisms of resistance to N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide and to identify biomarkers that can predict response to therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide in human patients with NSCLC.
Métodos De Síntesis
The synthesis of N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide involves several steps, including the preparation of the intermediate compound 2-nitrobenzamide and the coupling of the morpholine and phenyl groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide has been extensively studied in preclinical models of NSCLC, where it has shown promising results as a targeted therapy for EGFR-mutant tumors. In vitro studies have demonstrated that N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide inhibits the growth of NSCLC cells with EGFR mutations, while sparing normal cells. In vivo studies have also shown that N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide can inhibit tumor growth and prolong survival in mouse models of NSCLC.
Propiedades
IUPAC Name |
N-(2-morpholin-4-ylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(13-5-1-3-7-15(13)20(22)23)18-14-6-2-4-8-16(14)19-9-11-24-12-10-19/h1-8H,9-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORLUFBHFYYATC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)


![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)


![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![2-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5794603.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![3,4-dimethoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5794651.png)
![2,4-dichloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5794656.png)
